molecular formula C14H21N3O6 B10848843 Gly-b7Pro-Glu

Gly-b7Pro-Glu

Cat. No.: B10848843
M. Wt: 327.33 g/mol
InChI Key: AXVZKZJJSLXCSR-PUUHTONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-b7Pro-Glu can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain . The general steps include:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The Fmoc group is removed using a base such as piperidine.

    Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for the addition of glutamic acid.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. Automation of the synthesis process using peptide synthesizers has further streamlined production, making it feasible to produce large quantities of the compound for research and therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Gly-b7Pro-Glu can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogues with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU are used in substitution reactions.

Major Products

The major products formed from these reactions include modified peptides with altered structural and functional properties, which can be used to study the effects of specific amino acid changes on the peptide’s activity .

Scientific Research Applications

Gly-b7Pro-Glu has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-b7Pro-Glu is unique due to its specific sequence and the presence of glutamic acid, which plays a crucial role in its interaction with NMDA receptors. This specificity makes it particularly effective in modulating neuronal activity and providing neuroprotection .

Properties

Molecular Formula

C14H21N3O6

Molecular Weight

327.33 g/mol

IUPAC Name

(2S)-2-[[7-(2-aminoacetyl)-7-azabicyclo[2.2.1]heptane-1-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C14H21N3O6/c15-7-10(18)17-8-3-5-14(17,6-4-8)13(23)16-9(12(21)22)1-2-11(19)20/h8-9H,1-7,15H2,(H,16,23)(H,19,20)(H,21,22)/t8?,9-,14?/m0/s1

InChI Key

AXVZKZJJSLXCSR-PUUHTONNSA-N

Isomeric SMILES

C1CC2(CCC1N2C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC2(CCC1N2C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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